molecular formula C11H13NO4 B1276006 Tert-butyl 2-nitrobenzoate CAS No. 55666-41-6

Tert-butyl 2-nitrobenzoate

Cat. No. B1276006
CAS RN: 55666-41-6
M. Wt: 223.22 g/mol
InChI Key: DRGCBGCMYGTVIB-UHFFFAOYSA-N
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Description

Tert-butyl 2-nitrobenzoate is a chemical compound with the molecular formula C11H13NO4 . It is also known by its synonyms such as tert-Butyl 2-nitrobenzoate and 2-Nitro-benzoic acid tert-butyl ester . The compound has a molecular weight of 223.23 g/mol . It appears as an orange liquid .


Physical And Chemical Properties Analysis

Tert-butyl 2-nitrobenzoate has a molecular weight of 223.22 g/mol . It has a topological polar surface area of 72.1 Ų . The compound has a complexity of 277 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds .

Scientific Research Applications

Synthesis of N-tert-Butyl Amides

Application: Organic Synthesis Tert-butyl 2-nitrobenzoate is used as a precursor in the synthesis of N-tert-butyl amides. These amides are significant in organic synthesis and drug development. An efficient method involves the reaction of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions . This process is valued for its mildness, cost-effectiveness, and high yields, making it a preferred method in organic chemistry.

Drug Synthesis

Application: Pharmaceutical Industry N-tert-butyl amides, derived from tert-butyl 2-nitrobenzoate, are integral in the synthesis of various drugs. For instance, compounds like Finasteride and Epristeride, used to treat benign prostatic hyperplasia, and antiretroviral drugs like Indinavir, Nelfinavir, and Saquinavir, which are used in HIV treatment, contain N-tert-butyl amide functionality .

Safety and Hazards

Tert-butyl 2-nitrobenzoate may cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Tert-butyl 2-nitrobenzoate is a chemical compound with the linear formula C11H13NO4 It is often used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

It has been used in the synthesis of n-tert-butyl amides from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate . This suggests that Tert-butyl 2-nitrobenzoate may interact with its targets through a similar mechanism, possibly acting as a reactant or catalyst in various chemical reactions.

Biochemical Pathways

Nitrobenzoate compounds have been shown to be involved in bacterial pathways for degradation of 2,4-dinitrotoluene and nitrobenzene . These pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Result of Action

In the synthesis of n-tert-butyl amides, the reaction of nitriles with tert-butyl benzoate resulted in the formation of n-tert-butyl amides in high yields . This suggests that Tert-butyl 2-nitrobenzoate may have a similar effect in other reactions, contributing to the formation of specific products.

Action Environment

The action, efficacy, and stability of Tert-butyl 2-nitrobenzoate are likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For example, the synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate was catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . This suggests that similar conditions may influence the action of Tert-butyl 2-nitrobenzoate in other reactions.

properties

IUPAC Name

tert-butyl 2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGCBGCMYGTVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406635
Record name Tert-butyl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-nitrobenzoate

CAS RN

55666-41-6
Record name Tert-butyl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-nitrobenzoic acid (25.0 g.) and thionyl chloride (50 ml.) was refluxed for an hour and then evaporated. To the residue was added benzene (125 ml.) followed by removal of benzene. To the residue were added benzene (125 ml.), pyridine (23.7 g.) tert-butyl alcohol (22.2 g.) under ice-cooling and then the resulting solution was refluxed under heating for 2 hours. The reaction mixture was poured into ice water. The benzene layer was separated, washed successively with water, 1N aqueous solution of sodium hydroxide (twice), water 1M aqueous solution of citric acid (twice), water and an aqueous solution of sodium chloride, dried over magnesium sulfate and then treated with activated charcoal. Thus obtained organic layer was chromatographed on silica gel (150 g.) eluting with a mixture of benzene and n-hexane (1:1) to give a yellowish oil of the title compound (23.6 g.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

t-Butyl 2-aminobenzoate ##STR103## A mixture of 2-nitrobenzoyl chloride (15 mL, 110 mmol) and t-BuOH (100 mL) were heated at reflux for 3 h. The cooled mixture was poured onto ice-water, basified with Na2CO3 and extracted with CH2Cl2 (×2). The combined organic extracts were washed with brine, the solvents evaporated in vacuo and the residue was purified by column chromatography upon silica gel using hexanes-EtOAc (95:5) as eluant to give t-butyl 2-nitrobenzoate (4.9 g, 22 mmol) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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